5,6-Diméthoxy-2-méthyl-1,3-benzothiazole

Vue d'ensemble

Description

5,6-Dimethoxy-2-methyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C10H11NO2S and its molecular weight is 209.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5,6-Dimethoxy-2-methyl-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dimethoxy-2-methyl-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des analogues de la coenzyme Q

5,6-Diméthoxy-2-méthyl-1,3-benzothiazole: a été utilisé dans la synthèse d'analogues de la coenzyme Q . Ces analogues sont importants en raison de leur rôle dans la chaîne de transport d'électrons des mitochondries et des systèmes respiratoires bactériens. Ils présentent également des propriétés antioxydantes, qui sont bénéfiques dans le traitement des maladies cardiovasculaires et des troubles mitochondriaux.

Applications en chimie verte

Dans le domaine de la chimie verte, les composés benzothiazoliques, dont le This compound, sont synthétisés par des procédés respectueux de l'environnement . Ces méthodes impliquent souvent des réactions de condensation avec des aldéhydes, des cétones, des acides ou des chlorures d'acyle, et la cyclisation de thioamide ou de dioxyde de carbone comme matières premières.

Chimie médicinale

Ce composé est un précurseur dans la synthèse de produits pharmaceutiques, en particulier dans le développement de médicaments possédant des activités anti-inflammatoires et antalgiques . Ses dérivés sont explorés pour leur potentiel en tant qu'agents thérapeutiques.

Inhibition enzymatique

Les dérivés benzothiazoliques, dont le This compound, sont connus pour inhiber diverses enzymes . Cette propriété est cruciale dans la conception de médicaments ciblant des voies enzymatiques spécifiques, telles que les inhibiteurs de l'acétylcholinestérase utilisés dans le traitement de la maladie d'Alzheimer.

Matériaux fluorescents

La structure du composé est avantageuse dans la synthèse de matériaux fluorescents. Ces matériaux sont essentiels en chimie analytique pour améliorer la détection et l'analyse de divers composés par dérivatisation en fluorescence.

Dispositifs électroluminescents

This compound: est également pertinent dans la production de dispositifs électroluminescents . Ces dispositifs sont utilisés dans un large éventail d'applications, des technologies d'affichage aux solutions d'éclairage, en raison de leur capacité à convertir efficacement l'énergie électrique en lumière visible.

Mécanisme D'action

Target of Action

The primary targets of 5,6-Dimethoxy-2-methyl-1,3-benzothiazole are currently unknown

Action Environment

The action of 5,6-Dimethoxy-2-methyl-1,3-benzothiazole can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and overall action.

Analyse Biochimique

Biochemical Properties

5,6-Dimethoxy-2-methyl-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and thereby affecting cellular redox states . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation depending on the specific enzyme and context.

Cellular Effects

The effects of 5,6-Dimethoxy-2-methyl-1,3-benzothiazole on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses, thereby affecting the production of pro-inflammatory cytokines . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 5,6-Dimethoxy-2-methyl-1,3-benzothiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of 5,6-Dimethoxy-2-methyl-1,3-benzothiazole can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 5,6-Dimethoxy-2-methyl-1,3-benzothiazole vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

5,6-Dimethoxy-2-methyl-1,3-benzothiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 5,6-Dimethoxy-2-methyl-1,3-benzothiazole within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cellular membranes or passively diffuse depending on its physicochemical properties . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function.

Subcellular Localization

The subcellular localization of 5,6-Dimethoxy-2-methyl-1,3-benzothiazole is crucial for its activity. It may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it could localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and other nuclear processes.

Activité Biologique

5,6-Dimethoxy-2-methyl-1,3-benzothiazole (DMMB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of DMMB, summarizing key findings from various studies, including its mechanisms of action, efficacy against cancer and microbial strains, and relevant case studies.

Chemical Structure and Properties

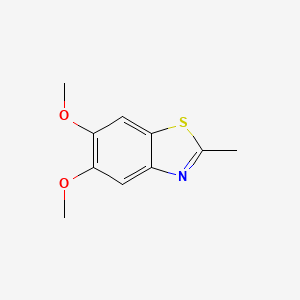

DMMB belongs to the benzothiazole class of compounds, characterized by a benzene ring fused to a thiazole ring. The presence of methoxy groups at positions 5 and 6 enhances its lipophilicity and may contribute to its biological activity. Its chemical structure is represented as follows:

The biological activity of DMMB is primarily attributed to its ability to interact with various molecular targets within cells. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : DMMB may inhibit specific enzymes involved in cellular proliferation and survival pathways.

- Induction of Apoptosis : Similar to other benzothiazole derivatives, DMMB has been shown to promote apoptotic pathways in cancer cells.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against a range of bacteria and fungi by disrupting cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMMB through various assays:

-

Cell Viability Assays : DMMB was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects with IC50 values suggesting it effectively inhibits cell growth.

Cell Line IC50 (μM) MCF-7 25.0 A549 30.0 - Mechanistic Studies : Research indicates that DMMB induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

- Case Study : In a study involving xenograft models, administration of DMMB resulted in tumor growth inhibition by approximately 60% compared to controls, demonstrating its potential as an anti-tumor agent.

Antimicrobial Activity

DMMB has also been evaluated for its antimicrobial properties:

-

Bacterial Strains Tested : The compound was assessed against both gram-positive and gram-negative bacteria.

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 32 Escherichia coli 64 Klebsiella pneumoniae 64 -

Fungal Strains Tested : DMMB showed effectiveness against various fungal strains.

Fungal Strain MIC (μg/mL) Candida albicans 32 Candida glabrata 16

Propriétés

IUPAC Name |

5,6-dimethoxy-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-6-11-7-4-8(12-2)9(13-3)5-10(7)14-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWIEKUNTPLSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2S1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069556 | |

| Record name | Benzothiazole, 5,6-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62306-04-1 | |

| Record name | 5,6-Dimethoxy-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62306-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxy-2-methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062306041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 5,6-dimethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 5,6-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxy-2-methylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-Dimethoxy-2-methylbenzothiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2RMC3ST7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.